molecular formula C14H10BrN3O B2608853 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034402-26-9

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No. B2608853
M. Wt: 316.158
InChI Key: DROOMSSLEWTPNF-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, one study reported the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .


Molecular Structure Analysis

The molecular structure of “3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” consists of a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide and its derivatives are areas of significant scientific interest. One study discusses the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. This process involves reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol. The synthesized compounds were evaluated for their insecticidal and fungicidal activities, indicating the potential application of such compounds in agricultural chemistry (Zhu et al., 2014).

Aerobic Oxidative Synthesis

Another research application is in the field of organic synthesis, specifically in the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides. This synthesis demonstrates a one-pot process that tolerates various functional groups and provides a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions. Such methodologies can be crucial for the development of complex organic molecules with potential applications in medicinal chemistry and materials science (Zhou et al., 2016).

Structural and Interaction Studies

The study of intermolecular interactions in derivatives of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, involves X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the solid-state structures of such compounds, including the evaluation of different energy frameworks. Understanding these interactions is vital for designing new compounds with desired physical and chemical properties for applications in pharmaceuticals and materials science (Saeed et al., 2020).

Future Directions

The future directions for “3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” could involve further exploration of its potential as a TRK inhibitor . Additionally, new synthetic routes could be explored to improve the efficiency and yield of its synthesis .

properties

IUPAC Name

3-bromo-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROOMSSLEWTPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

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